REACTION_CXSMILES
|
C([BH3-])#N.[Na+].[CH3:5][C:6]([CH3:24])([O:8][C:9]([N:11]1[CH2:16][CH2:15][N:14]([C:17]2[C:22]([NH2:23])=[CH:21][CH:20]=[CH:19][N:18]=2)[CH2:13][CH2:12]1)=[O:10])[CH3:7].[CH3:25][CH2:26][CH:27]=O.Cl.[OH-].[NH4+]>ClCCl.CO>[CH3:7][C:6]([CH3:24])([O:8][C:9]([N:11]1[CH2:12][CH2:13][N:14]([C:17]2[C:22]([NH:23][CH2:25][CH2:26][CH3:27])=[CH:21][CH:20]=[CH:19][N:18]=2)[CH2:15][CH2:16]1)=[O:10])[CH3:5] |f:0.1,5.6|
|
Name
|
|
Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
CC(C)(OC(=O)N1CCN(CC1)C1=NC=CC=C1N)C
|
Name
|
|
Quantity
|
0.87 g
|
Type
|
reactant
|
Smiles
|
CCC=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
the reaction is stirred at 20°-25° overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the phases are separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure to a crude product which
|
Type
|
DISSOLUTION
|
Details
|
is dissolved in diethyl ether
|
Type
|
CUSTOM
|
Details
|
to crystallize at -5°
|
Type
|
CONCENTRATION
|
Details
|
The mother liquor is concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(OC(=O)N1CCN(CC1)C1=NC=CC=C1NCCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |